2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 9,10-diethoxy-1,6,7,11b-tetrahydro-1-(hydroxymethyl)- 2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 9,10-diethoxy-1,6,7,11b-tetrahydro-1-(hydroxymethyl)-
Brand Name: Vulcanchem
CAS No.: 100783-52-6
VCID: VC0009561
InChI: InChI=1S/C17H23NO5/c1-3-21-14-7-11-5-6-18-16(12(9-19)10-23-17(18)20)13(11)8-15(14)22-4-2/h7-8,12,16,19H,3-6,9-10H2,1-2H3
SMILES: CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol

2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 9,10-diethoxy-1,6,7,11b-tetrahydro-1-(hydroxymethyl)-

CAS No.: 100783-52-6

Main Products

VCID: VC0009561

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one,  9,10-diethoxy-1,6,7,11b-tetrahydro-1-(hydroxymethyl)- - 100783-52-6

CAS No. 100783-52-6
Product Name 2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 9,10-diethoxy-1,6,7,11b-tetrahydro-1-(hydroxymethyl)-
Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
IUPAC Name 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one
Standard InChI InChI=1S/C17H23NO5/c1-3-21-14-7-11-5-6-18-16(12(9-19)10-23-17(18)20)13(11)8-15(14)22-4-2/h7-8,12,16,19H,3-6,9-10H2,1-2H3
Standard InChIKey JMKXKJDTSWVGFG-UHFFFAOYSA-N
SMILES CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC
Canonical SMILES CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC
Synonyms 2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 9,10-diethoxy-1,6,7,11b-tetrahydro-1-(hydroxymethyl)-
PubChem Compound 14834011
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator